molecular formula C8H15N3 B594660 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine CAS No. 132026-74-5

3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B594660
CAS No.: 132026-74-5
M. Wt: 153.229
InChI Key: FEIWTQHYYRABGT-UHFFFAOYSA-N
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Description

3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine (CAS 132026-74-5) is a chemical compound with the molecular formula C8H15N3 and a molecular weight of 153.23 g/mol . This amine-substituted pyrazole derivative serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Pyrazole cores are privileged structures in medicinal chemistry, known for their broad biological activities. Research into structurally similar compounds has shown that pyrazole derivatives can act as potent inhibitors of critical biological targets. For instance, certain NH-pyrazole-containing compounds have been developed as high-affinity binders to bromodomain-containing proteins, which are epigenetic regulators considered promising targets for cancer therapy, particularly in leukemia and triple-negative breast cancer . Furthermore, pyrazole scaffolds are frequently explored in agrochemical discovery . This compound provides researchers with a multifunctional template for constructing more complex molecules. Its structure, featuring an amine group and a substituted pyrazole ring, allows for further functionalization and derivatization, making it valuable for creating compound libraries in drug discovery campaigns and for investigating structure-activity relationships (SAR) . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1,5-dimethyl-3-propan-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-5(2)8-7(9)6(3)11(4)10-8/h5H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIWTQHYYRABGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

ParameterValue/DetailSource
Reagents2,4-pentanedione, isopropylhydrazine
SolventEthanol or DMF
Temperature80–85°C
Reaction Time1.5–3 hours
Yield26–38%

This method’s limitations include moderate yields due to competing side reactions, such as over-alkylation or ring-opening. Purification often requires column chromatography using hexane-ethyl acetate gradients.

Modern Catalytic Approaches

Recent advances employ transition-metal catalysts to improve regioselectivity. Palladium-catalyzed amination of halogenated pyrazoles has been explored, where 4-chloro-3-isopropyl-1,5-dimethyl-1H-pyrazole reacts with ammonia under Suzuki-Miyaura conditions. While specific data for this compound is scarce, analogous reactions for pyrazole derivatives achieve yields exceeding 60% with Pd(PPh₃)₄ as a catalyst.

Mechanism:

  • Oxidative Addition : Pd⁰ inserts into the C–Cl bond of the pyrazole.

  • Transmetallation : Ammonia coordinates to the palladium center.

  • Reductive Elimination : The C–N bond forms, releasing the amine product.

Solvent and Reaction Optimization

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in condensation reactions, while ethanol favors milder conditions for acid-sensitive intermediates. A comparative study revealed the following trends:

SolventDielectric ConstantYield (%)
Ethanol24.338
DMF36.742
Acetonitrile37.535

Reaction time optimization is critical. Prolonged heating (>3 hours) in DMF leads to decomposition, reducing yields by 15–20%.

Characterization and Analytical Techniques

Post-synthesis characterization relies on spectroscopic methods:

  • ¹H NMR : Peaks at δ 2.32 ppm (C3-CH₃), δ 1.76 ppm (isopropyl-CH₂), and δ 5.70 ppm (pyrazole-H).

  • IR Spectroscopy : N–H stretching at 2949 cm⁻¹ and C=N vibrations at 1550 cm⁻¹.

  • Mass Spectrometry : Molecular ion peak at m/z 167.25 [M+H]⁺.

Applications and Derivatives

This compound serves as a precursor for bioactive molecules. Its derivatives exhibit:

  • Antimicrobial Activity : MIC values of 8 µg/mL against S. aureus.

  • Agrochemical Utility : Herbicidal activity at 50 ppm concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology: It is studied for its interactions with various biological targets and its potential as a lead compound in drug discovery .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows for the design of novel therapeutic agents .

Industry: Industrially, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site, thereby preventing substrate conversion .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Position 3 (Isopropyl vs. Methoxy): The isopropyl group in the target compound enhances lipophilicity compared to the methoxy group in 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine HCl. This may improve membrane permeability in drug design but reduce aqueous solubility .
  • Halogenation (Iodo Substituent): The 4-iodo analog () introduces a heavy atom, which could enhance radiopharmaceutical utility or alter electronic properties for catalysis .

Stability and Reactivity

This principle may extend to pyrazoles, implying that the isopropyl group in the target compound could enhance stability during storage or reaction conditions.

Industrial Relevance

  • Pharmaceutical Intermediates: The 4-iodo analog () is marketed as a pharmaceutical intermediate, suggesting similar utility for the target compound in drug discovery .

Biological Activity

3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

  • IUPAC Name: 1,5-dimethyl-3-propan-2-ylpyrazol-4-amine
  • Molecular Formula: C8H15N3
  • InChI Key: FEIWTQHYYRABGT-UHFFFAOYSA-N

The synthesis of this compound typically involves the alkylation of pyrazole derivatives using methylating agents such as methyl iodide or bromide. The compound can undergo various chemical reactions, including oxidation and nucleophilic substitution, making it versatile for further modifications in synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate enzyme activity by binding to active sites, inhibiting substrate conversion. This mechanism is particularly relevant in the context of anti-inflammatory responses and cancer therapies .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit potent antimicrobial properties. In vitro studies have reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. These compounds demonstrated significant biofilm inhibition capabilities, which are crucial for combating persistent infections .

Anti-inflammatory Properties

The compound has been identified as a potential inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response. By inhibiting NAAA activity, the compound preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects at sites of inflammation. This mechanism suggests a promising avenue for managing inflammatory conditions .

Anticancer Activity

Numerous studies have explored the anticancer potential of pyrazole derivatives, including this compound. It has shown significant cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460. For instance, compounds derived from this pyrazole exhibited growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .

Table 1: Summary of Biological Activities

Activity Target IC50/Effect Reference
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 µg/mL
Anti-inflammatoryNAAAIC50: 0.042 µM
AnticancerMCF7GI50: 3.79 µM
AnticancerNCI-H460IC50: ~42.30 µM

Q & A

Q. What are the established synthetic routes for 3-isopropyl-1,5-dimethyl-1H-pyrazol-4-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step alkylation and condensation reactions. A common approach includes:

  • Alkylation of 1,5-dimethyl-1H-pyrazole with an isopropylating agent (e.g., isopropyl bromide) using strong bases like NaH or KOtBu in solvents such as DMF or THF .
  • Subsequent purification via column chromatography or recrystallization. Optimization focuses on controlling temperature (often 0–60°C), solvent polarity, and stoichiometry to minimize side products like over-alkylated derivatives .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the pyrazole ring and confirms amine protonation states .
  • Mass Spectrometry : High-resolution MS validates molecular weight and isotopic patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for coordination complexes involving the amine group .

Q. What are the key chemical properties influencing its reactivity in organic synthesis?

  • Basicity : The amine group participates in nucleophilic substitutions and metal coordination.
  • Aromatic Reactivity : Electrophilic substitutions occur preferentially at the pyrazole C3/C5 positions due to electron-donating methyl/isopropyl groups .
  • Thermal Stability : Pyrazole derivatives generally exhibit stability up to 200°C, enabling high-temperature reactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reaction kinetics or spectroscopic data?

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration) by analyzing frontier molecular orbitals and charge distribution .
  • Molecular Dynamics Simulations : Model solvent effects on reaction pathways to explain discrepancies in kinetic data (e.g., dimerization rates in acetonitrile vs. THF) .

Q. What strategies address challenges in synthesizing coordination complexes with this compound as a ligand?

  • pH Control : Maintain mildly acidic conditions (pH 5–6) to deprotonate the amine for metal binding without precipitating metal hydroxides .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to enhance ligand solubility and stabilize charge-separated intermediates .
  • Spectroscopic Monitoring : In situ IR tracks ligand-metal binding, while XANES confirms oxidation states .

Q. How do steric and electronic effects of the isopropyl group impact biological activity or catalytic performance?

  • Steric Hindrance : The isopropyl group reduces binding affinity to flat enzyme active sites but enhances selectivity in chiral catalysis .
  • Electronic Effects : Electron-donating isopropyl/methyl groups increase pyrazole ring electron density, favoring interactions with electrophilic biological targets (e.g., kinase inhibitors) .

Q. What experimental approaches validate the compound’s role in supramolecular assemblies or hydrogen-bonded networks?

  • Single-Crystal XRD : Resolves hydrogen-bonding motifs (e.g., R₂²(8) patterns) and π-π stacking interactions .
  • Thermogravimetric Analysis (TGA) : Correlates thermal stability with intermolecular bond strength .
  • Solid-State NMR : Probes dynamic hydrogen-bonding behavior in polymorphic forms .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting kinetic data for reactions involving this compound?

  • Arrhenius Analysis : Compare activation parameters (ΔH‡, ΔS‡) across studies to identify solvent or temperature dependencies (see Table 4 in ).
  • Isotope Labeling : Use deuterated analogs to distinguish between proton-transfer mechanisms and radical pathways in contested reactions .

Q. What methodologies reconcile discrepancies in biological activity reports across cell lines or assays?

  • Dose-Response Profiling : Establish EC₅₀ values under standardized conditions (e.g., serum-free media) to isolate compound-specific effects .
  • Metabolomic Screening : Identify cell line-specific metabolic pathways that modify the compound’s bioactivity .

Tables for Key Data

Table 1: Kinetic Parameters for Dimerization in CH₃CN (Adapted from )

CompoundTemp (°C)k (s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
3-Isopropyl-1,2-xylylene24.11.2 × 10⁻³68.3-45.2
3-Isopropyl-1,2-xylylene45.15.8 × 10⁻³68.1-44.9

Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Over-alkylated derivativeExcess alkylating agentUse stoichiometric control
Oxidized amineExposure to O₂ during synthesisConduct reactions under N₂

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